3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol
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Overview
Description
3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It features a primary amine and a primary alcohol functional group, making it both a primary amine and a primary alcohol. The compound’s molecular formula is C10H14FNO, and it has a molecular weight of 183.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the intermediate can be reduced to form the amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-fluoro-3-methylbenzaldehyde or 4-fluoro-3-methylbenzoic acid.
Reduction: Formation of this compound from the nitroalkene intermediate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The compound’s primary amine and alcohol groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-methoxy-phenyl)-propan-1-ol: Similar structure but with a methoxy group instead of a fluoro group.
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol: Contains dichloro substituents instead of a fluoro and methyl group.
3-Amino-3-cyclohexyl-propan-1-ol: Features a cyclohexyl group instead of a substituted phenyl group.
Uniqueness
3-Amino-3-(4-fluoro-3-methylphenyl)propan-1-ol is unique due to the presence of both a fluoro and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
3-amino-3-(4-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-6-8(2-3-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3 |
InChI Key |
RJYCYJFOKKJHEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CCO)N)F |
Origin of Product |
United States |
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